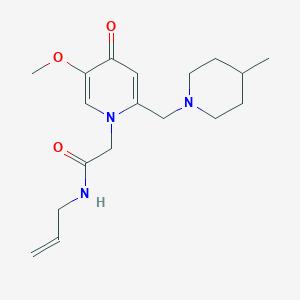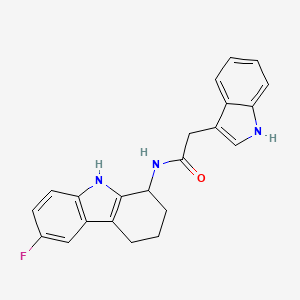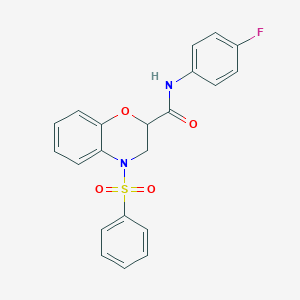![molecular formula C22H26N6O3 B11235231 N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11235231.png)
N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a methoxyphenethyl group, and a cyclohepta[c]pyridazinyl moiety, making it a subject of study for its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The methoxyphenethyl group is introduced via a nucleophilic substitution reaction, while the cyclohepta[c]pyridazinyl moiety is formed through a series of condensation and cyclization reactions. The final step involves coupling the triazole intermediate with the cyclohepta[c]pyridazinyl derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification processes such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cyclohepta[c]pyridazinyl moiety can be reduced to a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-[5-(4-hydroxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide.
Reduction: Formation of N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-hydroxy-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenethyl group may enhance the compound’s binding affinity to its target, while the cyclohepta[c]pyridazinyl moiety can contribute to the overall stability and bioavailability of the compound. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can be compared to other compounds with similar structures, such as:
N-[5-(4-hydroxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[5-(4-methoxyphenethyl)-1H-1,2,4-triazol-3-yl]-2-(3-hydroxy-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: Similar structure but with a hydroxyl group in the cyclohepta[c]pyridazinyl moiety.
These similar compounds can provide insights into the structure-activity relationship and help in understanding the unique properties of this compound.
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N6O3/c1-31-17-10-7-15(8-11-17)9-12-19-23-22(26-25-19)24-20(29)14-28-21(30)13-16-5-3-2-4-6-18(16)27-28/h7-8,10-11,13H,2-6,9,12,14H2,1H3,(H2,23,24,25,26,29) |
InChI Key |
RLWQVZXKXBPUBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11235151.png)
![N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11235155.png)

![6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11235176.png)
![4-(2,5-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11235177.png)
![N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-benzylacetamide](/img/structure/B11235189.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4,5-dimethylphenyl]pyridazin-3(2H)-one](/img/structure/B11235196.png)
![5-(4-bromophenyl)-N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11235208.png)

![1-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B11235216.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11235244.png)

![2-chloro-6-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11235254.png)
